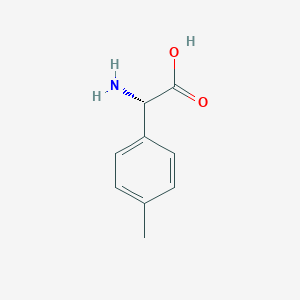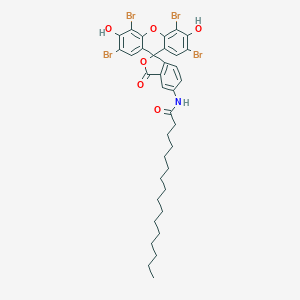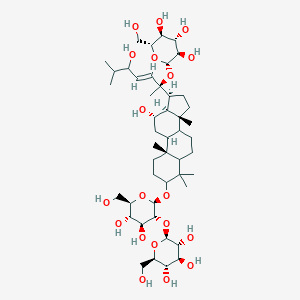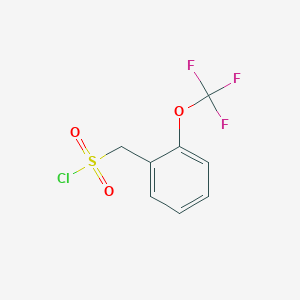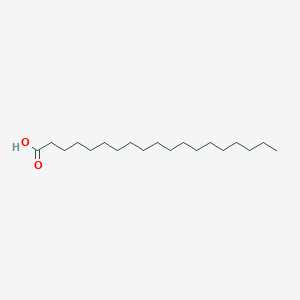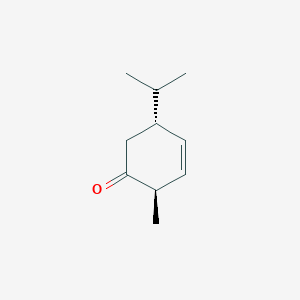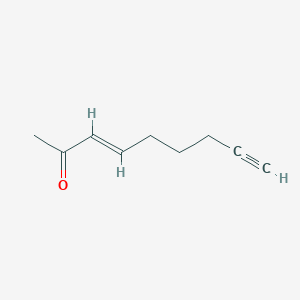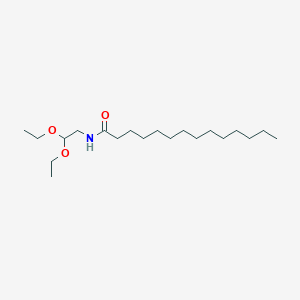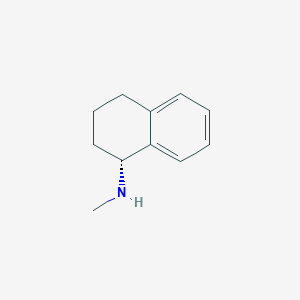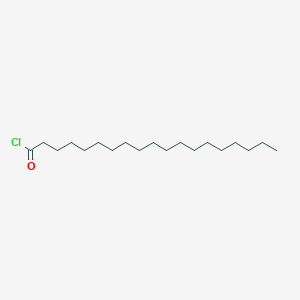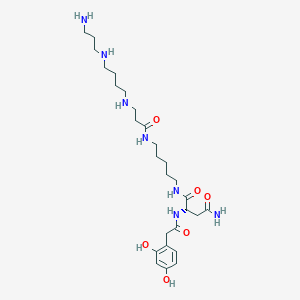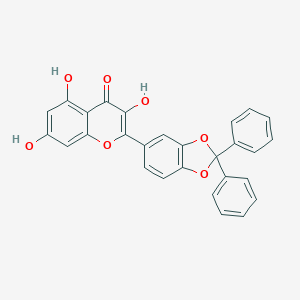
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one, also known as apigenin, is a flavonoid compound found in many plants, including parsley, chamomile, and celery. Apigenin has been studied extensively for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Apigenin has been studied extensively for its potential health benefits. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Apigenin has also been studied for its potential use in the treatment of various diseases, including diabetes, cardiovascular disease, and neurological disorders.
Wirkmechanismus
The mechanism of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one is not fully understood, but it is believed to work through several pathways. Apigenin has been shown to inhibit the activity of various enzymes involved in inflammation and oxidative stress. It also activates various signaling pathways that are involved in cell growth and differentiation.
Biochemische Und Physiologische Effekte
Apigenin has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. Apigenin has also been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. Additionally, 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one has been shown to have neuroprotective effects, protecting against the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments include its availability, low toxicity, and well-established research applications. However, there are also limitations to using 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one in lab experiments. Apigenin has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the purity of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one can vary depending on the source, which can affect the results of experiments.
Zukünftige Richtungen
There are many future directions for research on 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Additionally, researchers are interested in exploring the mechanisms of action of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and identifying new pathways that it may be involved in. Finally, there is ongoing research into the synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one and its derivatives, which may lead to the development of new drugs and therapies.
Synthesemethoden
Apigenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The most common method of synthesis is through the extraction of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one from plants. This involves the extraction of the plant material with a solvent, followed by purification and isolation of the 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one compound. Chemical synthesis of 2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one involves the use of various reagents and catalysts to produce the compound from simpler starting materials.
Eigenschaften
CAS-Nummer |
357194-03-7 |
|---|---|
Produktname |
2-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
Molekularformel |
C28H18O7 |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-3,5,7-trihydroxychromen-4-one |
InChI |
InChI=1S/C28H18O7/c29-19-14-20(30)24-23(15-19)33-27(26(32)25(24)31)16-11-12-21-22(13-16)35-28(34-21,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,29-30,32H |
InChI-Schlüssel |
RXBOXTWQCURVQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
Kanonische SMILES |
C1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



